3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea
Brand Name: Vulcanchem
CAS No.: 32813-12-0
VCID: VC3368418
InChI: InChI=1S/C11H18N4S/c1-15(10-6-3-2-4-7-10)9-5-8-13-11(16)14-12/h2-4,6-7H,5,8-9,12H2,1H3,(H2,13,14,16)
SMILES: CN(CCCNC(=S)NN)C1=CC=CC=C1
Molecular Formula: C11H18N4S
Molecular Weight: 238.36 g/mol

3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea

CAS No.: 32813-12-0

Cat. No.: VC3368418

Molecular Formula: C11H18N4S

Molecular Weight: 238.36 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea - 32813-12-0

Specification

CAS No. 32813-12-0
Molecular Formula C11H18N4S
Molecular Weight 238.36 g/mol
IUPAC Name 1-amino-3-[3-(N-methylanilino)propyl]thiourea
Standard InChI InChI=1S/C11H18N4S/c1-15(10-6-3-2-4-7-10)9-5-8-13-11(16)14-12/h2-4,6-7H,5,8-9,12H2,1H3,(H2,13,14,16)
Standard InChI Key NSZYYBWXRIRYIL-UHFFFAOYSA-N
SMILES CN(CCCNC(=S)NN)C1=CC=CC=C1
Canonical SMILES CN(CCCNC(=S)NN)C1=CC=CC=C1

Introduction

Chemical Structure and Properties

Molecular Description

3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea contains several key structural elements that define its chemical identity. At its core is the thiourea functional group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. This arrangement creates a reactive center that contributes significantly to the compound's chemical behavior. The molecule features a propyl chain that connects the thiourea group to a methyl(phenyl)amino substituent, creating a compound with multiple potential reaction sites.

The structure can be described as having three main components:

  • A thiourea moiety (-NH-CS-NH2)

  • A propyl linker chain (-CH2-CH2-CH2-)

  • A methyl(phenyl)amino group [-N(CH3)(C6H5)]

Physicochemical Properties

Based on structural analysis and comparison with similar thiourea derivatives, the following physicochemical properties can be estimated:

PropertyValue/Description
Physical StateLikely solid at room temperature
Molecular WeightApproximately 252 g/mol
SolubilityLimited water solubility; better solubility in organic solvents
Hydrogen Bond DonorsMultiple N-H groups (similar to other thioureas)
Hydrogen Bond AcceptorsSulfur and nitrogen atoms can act as acceptors
LipophilicityModerate, due to balance of polar thiourea group and lipophilic phenyl ring

These properties suggest that 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea likely possesses characteristics that make it potentially useful in various research applications, particularly where the specific balance of hydrophilic and lipophilic properties is advantageous.

Structural Relationships and Comparisons

Comparison with Related Thiourea Compounds

Several thiourea derivatives share structural similarities with 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea. One such compound is 3-Amino-1-(3-methylphenyl)thiourea, which has been more extensively documented in chemical databases . Despite their similar names, these compounds differ significantly in structure:

CompoundKey Structural FeaturesNotable Differences
3-Amino-1-{3-[methyl(phenyl)amino]propyl}thioureaPropyl chain with methyl(phenyl)amino groupMore flexible chain structure; additional nitrogen atom
3-Amino-1-(3-methylphenyl)thioureaDirect attachment to methylphenyl groupMore rigid structure; molecular weight of 181.26 g/mol
Thiourea (parent compound)Simple NH2-CS-NH2 structureLacks aromatic substitutions; significantly smaller
Phenylthiourea (PTU)Direct phenyl attachmentSimpler structure; well-documented toxicological profile

Structure-Activity Relationship Considerations

The presence of specific functional groups in 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea suggests potential biological activities:

  • The thiourea group is known to interact with various biological targets, particularly proteins through hydrogen bonding

  • The flexible propyl chain may allow for conformational adaptability when interacting with biological receptors

  • The methyl(phenyl)amino group provides hydrophobic character that could enhance membrane permeability

  • The multiple nitrogen atoms present potential sites for hydrogen bonding and metal coordination

Biological Activity and Applications

Structure-Based Activity Predictions

The specific structural features of 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea suggest certain biological interactions:

  • The thiourea moiety can participate in hydrogen bonding with protein residues

  • The phenyl ring may engage in π-π stacking interactions with aromatic amino acids

  • The methyl(phenyl)amino group provides lipophilic character that could enhance membrane permeability

  • The flexible propyl chain may allow conformational adaptation for optimal binding to biological targets

Toxicological Considerations

Metabolism and Toxicity Mechanisms

The toxicity of thiourea compounds typically involves:

  • Metabolic activation by flavin-containing monooxygenases (particularly FMO3)

  • Formation of reactive intermediates that can deplete cellular glutathione

  • Subsequent cellular damage when protective mechanisms are overwhelmed

  • Varying toxicity profiles depending on the specific structural features of the thiourea derivative

The extended structure of 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea, with its additional functional groups, may alter its metabolic pathway and toxicological profile compared to simpler thiourea derivatives.

Current Research Status and Future Directions

Comparative Analysis Opportunities

Structural analogues of 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea could be synthesized with variations in:

  • The length of the alkyl chain connecting the thiourea and amino groups

  • Substituents on the phenyl ring

  • Replacement of the methyl group with other alkyl groups

  • Introduction of additional functional groups to modify reactivity or biological activity

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